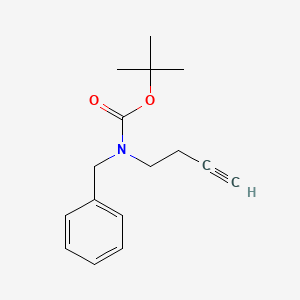

Tert-butyl benzyl(but-3-ynyl)carbamate

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound is derived by prioritizing the carbamate functional group (-carbamate) as the parent structure. The nitrogen atom of the carbamate is substituted with two distinct groups: a benzyl group and a but-3-ynyl chain. The tert-butyl group is attached to the oxygen atom of the carbamate. Following IUPAC rules, the substituents are ordered alphabetically, resulting in the name tert-butyl N-benzyl-N-(but-3-yn-1-yl)carbamate .

Isomeric considerations arise from the possibility of positional isomerism in the alkyne chain. The "but-3-ynyl" designation specifies that the triple bond begins at the third carbon of the four-carbon chain, eliminating ambiguity. Additionally, stereoisomerism is absent in this molecule due to the lack of chiral centers or geometric constraints imposed by the substituents.

Table 1: Key Nomenclature and Structural Features

| Feature | Description |

|---|---|

| Parent structure | Carbamate (NHCOO-) |

| Substituents on nitrogen | Benzyl (C₆H₅CH₂-), but-3-ynyl (CH₂CH₂C≡C-) |

| Alkoxy group | tert-Butyl (C(CH₃)₃-) |

| Molecular formula | C₁₆H₂₁NO₂ |

Molecular Topology: Tert-Butyl, Benzyl, and But-3-ynyl Substituent Spatial Arrangements

The molecular topology of this compound is defined by the spatial orientation of its three primary substituents:

- tert-Butyl group : Positioned on the carbamate oxygen, this bulky group adopts a tetrahedral geometry, creating steric hindrance that influences reactivity.

- Benzyl group : Attached to the carbamate nitrogen, the planar aromatic ring introduces π-π stacking potential and electronic conjugation effects.

- But-3-ynyl chain : The alkyne moiety introduces linear geometry, with a bond angle of 180° around the sp-hybridized carbons. This rigidity contrasts with the flexibility of analogous alkyl or alkenyl chains.

The SMILES notation for this compound is CC(C)(C)OC(=O)N(CC#C)CC1=CC=CC=C1 , reflecting the connectivity of the tert-butyl group (CC(C)(C)O), carbamate carbonyl (C(=O)), nitrogen-bound benzyl (CC1=CC=CC=C1), and but-3-ynyl (CC#C) groups.

Spatial Effects

- The tert-butyl group’s steric bulk limits rotational freedom around the carbamate oxygen, favoring a conformation where the benzyl and but-3-ynyl groups are antiperiplanar to minimize van der Waals repulsions.

- The linear but-3-ynyl chain extends away from the carbamate core, creating a distinct electronic environment due to the electron-deficient nature of the triple bond.

Comparative Analysis with Structurally Analogous Carbamate Derivatives

This compound shares structural motifs with several related carbamates, but key differences in substituents lead to variations in physical and chemical properties:

1. tert-Butyl N-benzyl-N-(but-3-en-1-yl)carbamate (PubChem CID 11448379)

- Difference : Replaces the but-3-ynyl group with a but-3-enyl chain.

- Impact : The absence of the triple bond reduces electron-withdrawing effects, increasing nucleophilicity at the nitrogen atom. The alkene’s planar geometry also allows for conformational flexibility absent in the alkyne analog.

2. Benzyl N-[1-(3-nitrophenyl)but-3-enyl]carbamate (PubChem CID 24770056)

- Difference : Incorporates a nitro-substituted aryl group instead of the tert-butyl alkoxy group.

- Impact : The nitro group enhances electrophilicity at the carbamate carbonyl, making it more reactive toward nucleophilic attack. The absence of the tert-butyl group reduces steric shielding.

3. tert-Butyl N-benzyl-N-(3-oxohept-5-yn-1-yl)carbamate (PubChem CID 165465580)

- Difference : Features a ketone-functionalized alkyne chain (3-oxohept-5-ynyl).

- Impact : The ketone introduces additional polarity and hydrogen-bonding capacity, altering solubility and reactivity profiles compared to the simpler but-3-ynyl substituent.

Table 2: Structural and Electronic Comparison with Analogues

| Compound | Key Substituent | Electronic Effect | Steric Profile |

|---|---|---|---|

| This compound | But-3-ynyl | Electron-withdrawing | Moderate steric bulk |

| tert-Butyl N-benzyl-N-(but-3-enyl) | But-3-enyl | Electron-neutral | Low steric bulk |

| Benzyl N-[1-(3-nitrophenyl)but-3-enyl] | 3-Nitrophenyl | Strongly electron-withdraw | High polarity |

| tert-Butyl N-(3-oxohept-5-ynyl) | 3-Oxohept-5-ynyl | Electron-withdrawing | High steric bulk |

The this compound occupies a unique niche among carbamates due to its combination of steric protection from the tert-butyl group, aromatic character from the benzyl substituent, and electronic modulation from the alkyne. These features make it particularly valuable in reactions requiring controlled nucleophilicity and thermal stability.

Properties

CAS No. |

142301-75-5 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

tert-butyl N-benzyl-N-but-3-ynylcarbamate |

InChI |

InChI=1S/C16H21NO2/c1-5-6-12-17(15(18)19-16(2,3)4)13-14-10-8-7-9-11-14/h1,7-11H,6,12-13H2,2-4H3 |

InChI Key |

VYGPDEKXPASVAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl benzyl(but-3-ynyl)carbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with but-3-yn-1-ol to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzyl(but-3-ynyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The benzyl and but-3-ynyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Tert-butyl benzyl(but-3-ynyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl benzyl(but-3-ynyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and functional roles of tert-butyl benzyl(but-3-ynyl)carbamate and related compounds:

Key Observations:

- Electronic Effects : Halogenated analogs (e.g., 2-bromo-3-fluoro in ) exhibit enhanced reactivity in cross-coupling due to electron-withdrawing groups.

- Functionalization Potential: The aminomethyl groups in enable diverse derivatization (e.g., reductive amination), whereas the alkyne in the target compound supports bioorthogonal chemistry.

Stability and Reactivity Profiles

- Acid Sensitivity : All tert-butyl carbamates are cleaved under strong acidic conditions (e.g., HCl/dioxane), but halogenated analogs () may exhibit slower hydrolysis due to electron-withdrawing effects.

- Thermal Stability : The bicyclo[2.2.2]octane derivative () likely resists thermal degradation better than linear alkyne-containing analogs.

- Alkyne Reactivity : The but-3-ynyl group in the target compound facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in other analogs.

Biological Activity

Tert-butyl benzyl(but-3-ynyl)carbamate is an organic compound notable for its potential biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 247.32 g/mol. The compound features a tert-butyl group, a benzyl group, and a but-3-ynyl moiety linked to a carbamate functional group. These structural characteristics contribute to its unique reactivity patterns and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes. The carbamate moiety facilitates covalent bonding with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activities. This interaction can influence several biochemical pathways, making it a candidate for drug development.

Biological Activity Research Findings

Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and antitubercular properties. Below are summarized findings from various studies:

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| 3-Hydroxyphenylcarbamates | Antitubercular | 2 - 8 | Mycobacterium tuberculosis |

| Benzyl but-3-ynylcarbamate | Antibacterial | 10 - 50 | E. coli, P. aeruginosa |

| Tert-butyl derivatives | Cytotoxicity | IC50 = 15.8 - 22.6 | A549 Cell Line |

Case Studies

- Antitubercular Activity : A study on derivatives of phenylcarbamates showed that certain compounds exhibited potent antitubercular activity against Mycobacterium tuberculosis strains with MIC values ranging from 2 to 8 µg/mL . This suggests that this compound may share similar efficacy due to its structural components.

- Cytotoxicity Evaluation : The cytotoxic effects of related carbamates were assessed using the MTT assay on the A549 lung cancer cell line, revealing moderate cytotoxicity with IC50 values around 15.8 µg/mL . Such findings indicate the potential for further exploration in cancer treatment contexts.

- Antibacterial Properties : In another study, various carbamate derivatives were tested against several bacterial strains, including E. coli and Pseudomonas aeruginosa, showing promising antibacterial activities . The structure-activity relationship suggests that modifications in the carbamate structure can enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.